2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of specific acids and amines in the presence of solvents and catalysts. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, was synthesized using ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. This process highlights the complexity and precision required in synthesizing such compounds (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds reveals an orthorhombic crystal system with specific space group and unit cell parameters, demonstrating the intricacies of their crystalline forms. The structure is further characterized by intermolecular hydrogen bonds, highlighting the importance of these interactions in the compound's stability and properties (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include reactions with phenols, chloroacetamide, and various catalysts under specific conditions to yield targeted acetamide derivatives. The reactions' conditions, such as temperature and solvent choice, significantly impact the yield and purity of the resulting compounds, illustrating the careful optimization required in chemical synthesis processes (Jian-wei, 2009).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide are often determined through various spectroscopic techniques, including NMR, LC-MS, and X-ray crystallography. These techniques provide insights into the compounds' molecular configurations, crystal structures, and the presence of intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their reactivity, interaction with other chemicals, and stability under various conditions. Studies on related compounds have shown that modifications in their chemical structure can significantly affect their reactivity and interaction patterns, underscoring the role of chemical synthesis in tailoring properties for specific applications (Jian-wei, 2009).
Scientific Research Applications
Synthesis and Anticancer Application
One notable application involves the synthesis and structure elucidation of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which has shown potential in anticancer activity. This compound was synthesized and analyzed through molecular docking studies targeting the VEGFr receptor, which is significant in cancer research. The structural analysis was conducted using various spectroscopic techniques, highlighting its potential as an anticancer agent due to its ability to interact with specific cancer-related receptors (Sharma et al., 2018).
Chemical Synthesis and Potential Pesticide Application
Another research direction involves the synthesis of derivatives with potential as pesticides. For example, derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their application as organic compounds with pesticidal properties. These studies contribute to the development of new pesticides, showcasing the diverse applications of such chemical compounds in agricultural sciences (Olszewska et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)13-6-8-16(9-7-13)24-11-17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVDHINKABMPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-YL)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
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